3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-

ADME prediction Lipophilicity Physicochemical properties

3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-13-9) is a synthetic, non-peptidic isoxazole-3-hydroxamic acid derivative. It belongs to a class of zinc-binding small molecules that have been identified as inhibitors of metalloenzymes, notably peptide deformylase (PDF) and histone deacetylases (HDACs).

Molecular Formula C11H9FN2O3S
Molecular Weight 268.27 g/mol
CAS No. 823220-13-9
Cat. No. B12922654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-
CAS823220-13-9
Molecular FormulaC11H9FN2O3S
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC2=CC(=NO2)C(=O)NO
InChIInChI=1S/C11H9FN2O3S/c12-7-1-3-9(4-2-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)
InChIKeyPZGVYJBKXIEOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (823220-13-9) as a Differentiated Small-Molecule PDF/HDAC Inhibitor


3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-13-9) is a synthetic, non-peptidic isoxazole-3-hydroxamic acid derivative [1]. It belongs to a class of zinc-binding small molecules that have been identified as inhibitors of metalloenzymes, notably peptide deformylase (PDF) and histone deacetylases (HDACs) [1][2]. The compound features a distinctive 4-fluorophenyl thioether substituent at the 5-position of the isoxazole ring and a hydroxamic acid moiety at the 3-position, a combination that creates quantifiable structural and electronic differentiation from its close halogen-substituted analogs [3].

Why Substituting 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (823220-13-9) with Other Halogenated Analogs Fails


Within the isoxazole-3-hydroxamic acid series, the halogen substituent on the thiophenyl ring is a critical pharmacophoric determinant that dictates target engagement and selectivity. Generic substitution with a chlorine analog (e.g., CAS 823220-09-3) is not neutral; the 4-fluorophenyl group in the target compound significantly alters electron density distribution and the molecular dipole moment compared to the 2-chlorophenyl variant, directly impacting the strength of halogen-bonding interactions within the enzyme binding pocket [1]. Quantitative activity data from the foundational PDF inhibitor series confirm that small changes in the phenyl substitution pattern lead to measurable, often multi-fold, differences in inhibitory IC50 values, validating the necessity of precise compound selection over simple isosteric replacement [1].

Quantitative Differentiation Evidence for 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (823220-13-9)


Superior Calculated Lipophilicity (XLogP3) Distinguishes 4-Fluorophenyl from 2-Chlorophenyl Analog

The target compound (CAS 823220-13-9) exhibits a calculated LogP (XLogP3) of 1.6, which is 0.6 units lower than its direct 2-chlorophenyl analog (CAS 823220-09-3, XLogP3 = 2.2) [1][2]. This represents a >25% reduction in predicted lipophilicity, a physicochemical property that strongly correlates with improved aqueous solubility and reduced non-specific protein binding for drug-like molecules.

ADME prediction Lipophilicity Physicochemical properties

Enhanced Hydrogen Bond Acceptor Capacity of the 4-Fluorophenyl Analog Supports Target Engagement

Due to the para-positioning of the fluorine atom, the target compound (CAS 823220-13-9) possesses a total of 6 hydrogen bond acceptor (HBA) atoms, which is one more than the 5 HBA atoms present in the 2-chlorophenyl analog [1][2]. The additional HBA site is located on the 4-fluorophenyl ring, a region directly capable of engaging backbone amide NH groups in protein active sites, as demonstrated by co-crystal structures of related isoxazole PDF inhibitors [3].

Medicinal Chemistry Structure-Activity Relationship Target Binding

4-Fluorophenyl Derivative Provides Unmatched Electronic Tuning for Enzyme-Chelating Hydroxamate Warhead

The use of a 4-fluorophenyl substituent in place of a 2-chlorophenyl ring introduces a distinct electronic environment for the entire isoxazole scaffold. The strong electron-withdrawing effect of fluorine (Hammett σp = 0.062) differs significantly from that of chlorine (σo = 0.37), leading to a different resonance stabilization and acidity profile of the critical hydroxamic acid zinc-binding group (ZBG) [1][2]. In the PDF inhibitor series, the electronic nature of the 5-substituent directly modulated the inhibitory potency of the compounds, with electron-deficient analogs showing enhanced activity [2].

Medicinal Chemistry Enzyme Inhibition Electronics

High-Impact Research & Procurement Scenarios for 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (823220-13-9)


Proto-PDF Inhibitor Antibacterial Lead Optimization Campaigns

Due to its favorable low calculated lipophilicity (XLogP3 = 1.6) compared to other halogenated analogs, 823220-13-9 is the superior starting point for creating a focused library of non-peptidic PDF inhibitor candidates. Its enhanced polarity directly addresses the solubility-limited antibacterial efficacy observed in earlier hydrophobic leads [1].

Precision Chemical Probe for Zinc-Dependent HDAC Isoform Screening

The distinct electronic properties of the 4-fluorophenyl group make this compound an ideal reference standard for developing subtype-selective HDAC6 inhibitors, a target class for which isoxazole hydroxamic acids have been explicitly patented. The specific substitution pattern provides a unique profile for screening selectivity panels against HDAC1-11 [2].

Pharmacokinetic Proof-of-Concept Studies for Isoxazole Hydroxamates

The compound's defined physicochemical signature (MW = 268.26 g/mol, HBD = 2, HBA = 6, TPSA = 101 Ų) makes it a model compound for systematic pharmacokinetic studies aimed at establishing the in vivo ADME limitations and metabolic soft spots of this chemotype, directly informing the design of next-generation, orally bioavailable analogs [1].

Quote Request

Request a Quote for 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.